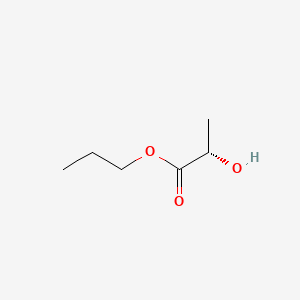

Propyl L-lactate

Description

Significance of Alpha-Hydroxy Esters in Modern Organic Chemistry

Alpha-hydroxy esters (AHEs) are a significant class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This unique structural feature imparts valuable reactivity and functionality, making them crucial building blocks in modern organic synthesis. researchgate.netnih.gov AHEs serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netwikipedia.org Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical transformations, such as oxidation, reduction, and further esterification. The chirality often present at the alpha-carbon makes them particularly valuable for the stereoselective synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutic agents. researchgate.net

Contextualization of Propyl L-Lactate within Bio-Based Chemical Research

Propyl L-lactate is at the forefront of bio-based chemical research due to its renewable origins and environmentally benign characteristics. cymitquimica.combiviture.comresearchgate.net Derived from L-lactic acid, which is produced through the fermentation of sugars from sources like corn and sugarcane, Propyl L-lactate is a prime example of a "green" chemical. nih.gov Its biodegradability and low toxicity position it as a sustainable alternative to many conventional, petroleum-derived solvents. cymitquimica.com Research in this area is driven by the increasing demand for sustainable chemical processes and products that reduce environmental impact and reliance on fossil fuels. Propyl L-lactate's excellent solvency for a range of polar and non-polar compounds further enhances its appeal in formulations for coatings, cleaners, and inks. cymitquimica.com

Overview of Current Research Trajectories for Alkyl Lactates

Current research on alkyl lactates, including Propyl L-lactate, is multifaceted and dynamic. A primary focus is the optimization of their synthesis to improve efficiency and reduce costs, making them more competitive with traditional solvents. mdpi.com This includes the development of novel catalysts for direct esterification and transesterification processes, as well as exploring biosynthetic routes. pnas.orgnih.gov Another significant research trajectory is the expansion of their application scope. Studies are investigating the use of alkyl lactates in advanced applications such as in the formulation of bioplastics, as performance additives in coatings, and in the development of green cleaning products. tandfonline.commdpi.com Furthermore, research is ongoing to fully characterize the thermodynamic and toxicological properties of various alkyl lactates to ensure their safe and effective use in diverse industrial and consumer applications. researchgate.net The chemical recycling of poly(lactic acid) (PLA) waste back into valuable alkyl lactates is also a promising area of investigation, contributing to a circular economy model. mdpi.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

propyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGAIQLOCKNQA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042344 | |

| Record name | Propyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53651-69-7 | |

| Record name | Propyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53651-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl lactate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053651697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, propyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl (2S)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71C4733FP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways for Propyl L Lactate Production

Chemical Synthesis Methodologies

The primary chemical methods for producing propyl L-lactate involve direct reactions with lactic acid or the depolymerization of its polymer, poly(L-lactic acid) (PLA).

Direct Esterification of Lactic Acid with Propanol (B110389)

Direct esterification is a fundamental and widely studied method for producing propyl L-lactate. This process involves the reaction of L-lactic acid with propanol, typically in the presence of a catalyst, to form the ester and water as a byproduct.

Acid catalysts are crucial in accelerating the esterification reaction between lactic acid and propanol. Both homogeneous and heterogeneous acid catalysts have been investigated for this purpose. Homogeneous catalysts, such as sulfuric acid and hydrochloric acid, are effective but can lead to corrosion issues and are difficult to separate from the product mixture. nih.gov

Heterogeneous solid acid catalysts, like ion-exchange resins (e.g., Amberlyst 15), offer advantages such as easier separation and reduced corrosiveness. researchgate.netmdpi.com Studies have shown that the esterification of lactic acid with various alcohols, including propanol, can be effectively catalyzed by such resins. researchgate.net The reaction mechanism often follows the Eley-Rideal model, where the reaction occurs between an adsorbed molecule and a molecule in the bulk phase. researchgate.net The use of boron trifluoride as a catalyst has also been reported, though it can lead to instability of the resulting propyl lactate (B86563) if not completely removed. oup.com

The initial rate of autocatalyzed esterification of lactic acid with alcohols, including n-propanol, has been observed to decrease with an increasing molar ratio of alcohol to lactic acid. tuengr.com

The yield and selectivity of propyl L-lactate production are significantly influenced by various reaction parameters. Key factors that are often optimized include reaction temperature, the molar ratio of reactants, and catalyst loading.

Increasing the reaction temperature generally increases the reaction rate. tuengr.com However, for some catalytic systems, there is an optimal temperature beyond which the catalyst may become deactivated or side reactions may increase. rsc.org For instance, in the esterification of lactic acid with isopropanol (B130326) using an ion-exchange resin, the reaction was studied in a temperature range of 323.15 to 353.15 K. researchgate.net

The molar ratio of propanol to lactic acid is another critical parameter. A higher molar ratio of alcohol can shift the reaction equilibrium towards the product side, increasing the conversion of lactic acid. tuengr.com However, an excessive amount of alcohol can complicate the purification process.

Catalyst loading also plays a vital role. Increasing the amount of catalyst generally enhances the reaction rate up to a certain point, beyond which the increase may become less significant. researchgate.net Optimization of these parameters is crucial for achieving high yields of propyl L-lactate efficiently. tubitak.gov.trpsu.edu

Table 1: Investigated Parameters for Lactic Acid Esterification

| Parameter | Investigated Range/Conditions | Observed Effect | Reference |

|---|---|---|---|

| Temperature | 323.15 K - 353.15 K | Increased reaction rate with temperature. | researchgate.net |

| Molar Ratio (Alcohol:Lactic Acid) | 4:1 to 10:1 | Initial reaction rate decreased with increasing molar ratio. | tuengr.com |

| Catalyst Loading | 4.73 to 11.84 kg/m³ | Reaction rate increased with catalyst loading, indicating intrinsic control. | researchgate.net |

| pH | 2.0 - 4.0 | Distribution coefficient decreased with increasing pH. | psu.edu |

The esterification of lactic acid is a reversible reaction that produces water as a byproduct. The presence of water can limit the conversion to propyl lactate by shifting the equilibrium back towards the reactants. nih.gov Therefore, effective water removal is critical for achieving high esterification efficiency.

Several strategies are employed to remove water from the reaction mixture. One common method is azeotropic distillation, where a solvent that forms an azeotrope with water is used to carry it away from the reaction. tuengr.com Another approach is reactive distillation, which combines the reaction and separation steps in a single unit. osti.govmetu.edu.tr In this process, the ester product is continuously removed from the reaction zone, driving the equilibrium forward. researchgate.net

Pervaporation using hydrophilic membranes has also been explored to selectively remove water from the esterification mixture. osti.gov Furthermore, removing water from the lactic acid feed prior to the reaction by oligomerization can significantly improve the yield of the subsequent esterification. nih.gov The use of salts like calcium chloride has been shown to enhance water removal from the solvent during lactide synthesis, a related process, by reducing water's solubility in the organic phase. acs.org

Alcoholysis and Depolymerization of Poly(Lactic Acid) (PLA)

An alternative route to propyl L-lactate is the chemical recycling of poly(L-lactic acid) (PLA) through alcoholysis. This process involves the depolymerization of the polymer chain by reaction with an alcohol, in this case, propanol. mdpi.comnih.govresearchgate.net This method is gaining attention as a sustainable way to manage PLA waste and produce valuable chemicals. mdpi.comresearchgate.netlsbu.ac.uk

The alcoholysis of PLA is essentially a transesterification reaction, where the ester bonds in the polymer backbone are cleaved by an alcohol nucleophile. mdpi.comresearchgate.net This reaction is often catalyzed to achieve reasonable rates, especially under mild conditions. rsc.org

Zinc-based complexes have been shown to be effective catalysts for the alcoholysis of PLA. mdpi.comresearchgate.net For example, a zinc complex synthesized from an ethylenediamine (B42938) Schiff base has been used to catalyze the alcoholysis of PLA with various linear alcohols, including propanol, to produce the corresponding alkyl lactates. mdpi.comresearchgate.netresearchgate.net The reaction mechanism involves the coordination of the zinc center to the ester group of the PLA chain, which activates the carbonyl carbon for nucleophilic attack by the alcohol. acs.org

Other metal complexes, including those based on magnesium, have also been investigated for PLA transesterification. rsc.org The choice of catalyst can influence the reaction conditions required, with some systems operating efficiently at temperatures as low as 50°C. mdpi.comresearchgate.netlsbu.ac.uk The study of reaction kinetics reveals that the alcoholysis of PLA can be a multi-step process, and the activation energies for these steps can be determined. mdpi.com For instance, the activation energies for the alcoholysis of PLA in ethanol (B145695) were determined to be 62.58 kJ/mol, 55.61 kJ/mol, and 54.11 kJ/mol for the different steps of the reaction. mdpi.comresearchgate.net

Table 2: Catalysts for PLA Alcoholysis

| Catalyst Type | Example | Key Findings | Reference |

|---|---|---|---|

| Zinc-Based Complexes | Zinc complex from ethylenediamine Schiff base | Effective for alcoholysis with linear alcohols (ethanol, propanol, butanol) at 50-130°C. | mdpi.comresearchgate.netresearchgate.netlsbu.ac.uk |

| Zinc Acetate (B1210297) | Zn(OAc)₂ | Shows good performance among metal acetates for PLA methanolysis. | nih.gov |

| Magnesium-Based Complexes | {ONN} Mg(II) complexes | Active for LA polymerization and can cause transesterification during polymer purification. | mdpi.com |

| Organocatalysts | Triazabicyclodecene (TBD) | Effective for the depolymerizing transesterification of PLA. | rsc.org |

| Ferric Chloride | FeCl₃ | Used for the methanolysis of PLA pellets in the absence of a solvent. | mdpi.com |

Kinetic Modeling of PLA Alcoholysis and Propyl Lactate Formation

The production of alkyl lactates, including propyl lactate, through the alcoholysis of poly(lactic acid) (PLA) is a significant area of research, particularly in the context of chemical recycling. mdpi.com Kinetic modeling of this process is crucial for understanding reaction mechanisms and optimizing production. The alcoholysis of PLA is essentially a transesterification reaction where an alcohol nucleophile attacks the ester linkages within the polymer backbone. mdpi.com

A kinetic model for the alcoholysis of PLA often considers the process to occur in two primary steps mdpi.com:

The initial cleavage of internal ester groups within the PLA chain by the alcohol, resulting in two chain-end molecules. This step is characterized by the rate coefficient k₁. mdpi.com

The subsequent reaction of the alcohol nucleophile with the ester groups of these chain-end molecules, continuing until the final alkyl lactate product is formed. This second step is defined by the rate coefficient k₂. mdpi.com

Researchers have estimated Arrhenius temperature-dependent parameters, such as activation energies and pre-exponential factors, to describe the kinetics of lactate formation. mdpi.comlsbu.ac.uk For the alcoholysis of PLA in ethanol, catalyzed by a zinc complex, the activation energies (Ea) were determined to be 62.58 kJ/mol for the first step (Ea₁), 55.61 kJ/mol for the second step (Ea₂), and 54.11 kJ/mol for the reverse reaction (Ea₋₂). mdpi.comlsbu.ac.uk In a separate study on the methanolysis of PLA using a synergistic dual catalyst system (zinc acetate dihydrate and 4-(dimethylaminopyridine)), the activation energy was estimated to be 73 kJ mol⁻¹ for the first step and 40.16 kJ mol⁻¹ for the second. mdpi.com These models and parameters are vital for designing and scaling up reactors for the efficient conversion of PLA to valuable lactate esters.

Influence of Catalyst Loading and Reaction Temperature on Conversion

The conversion of poly(lactic acid) to propyl lactate is significantly influenced by both catalyst loading and reaction temperature. Higher reaction temperatures generally increase the initial rate of alkyl lactate production. mdpi.com Studies have explored these effects across a range of temperatures, from 50°C to over 200°C, depending on the specific alcohol and catalyst used. mdpi.comresearchgate.net

For instance, in the alcoholysis of PLA with linear alcohols (ethanol, propanol, and butanol) catalyzed by a Zn complex, reactions were studied in the 50–130 °C range. mdpi.comdntb.gov.ua It was found that reasonable reaction rates could be achieved even at temperatures as low as 50°C. mdpi.comdntb.gov.ua In another study involving the ring-opening polymerization of lactide to form PLA using a tin octoate catalyst, both temperature and reaction time were found to be significant factors affecting the yield. ajol.info Over 99% conversion of lactide to PLA was achieved within 2 hours at a temperature of 180°C. ajol.info

Catalyst concentration is another critical parameter. Research on the depolymerization of PLLA to L-lactide has shown that catalyst systems like Sn(Oct)₂ can be highly effective, but performance is dependent on loading. nih.gov Some processes have required high catalyst loadings of 2.5–10 mol % to be effective at lower temperatures (140 °C), while others aim to minimize catalyst use for economic and environmental reasons. nih.gov For the chemical recycling of PLLA, a Zn(OAc)₂ catalyst required a loading of 0.4 mol% and temperatures of 200–210 °C. nih.gov The interplay between temperature and catalyst loading is therefore a key consideration for optimizing the yield and efficiency of propyl lactate production from PLA.

| Catalyst System | Reactant | Temperature Range (°C) | Key Finding | Source |

|---|---|---|---|---|

| Zn complex (ethylenediamine Schiff base) | PLA / Propanol | 50 - 130 | Reasonable reaction rates for propyl lactate formation can be achieved at relatively low temperatures. | mdpi.com |

| Zinc acetate dihydrate (ZnAc) & 4-(dimethylamino)pyridine (DMAP) | PLA / Methanol | 100 - 130 | A higher reaction temperature increases the initial rate of methyl lactate production. | mdpi.com |

| Tin octoate | Lactide | 160 - 180 | Temperature and time significantly affected PLA yield, with >99% conversion at 180°C for 2 hrs. | ajol.info |

| Zn(OAc)₂ | PLLA | 200 - 210 | Achieved 98% yield of L-lactide with a catalyst loading of 0.4 mol %. | nih.gov |

| Sn(Oct)₂ | PLLA (in solvent) | 140 | Effective depolymerization required high catalyst loadings (2.5–10 mol %). | nih.gov |

Chemical Recycling of End-of-Life Poly(Lactic Acid) to Propyl Lactate

The chemical recycling of end-of-life poly(lactic acid) into valuable chemicals like propyl lactate represents a critical step towards a circular economy for bioplastics. mdpi.com While PLA is biodegradable under specific industrial composting conditions, its degradation in natural environments is slow, contributing to plastic pollution. mdpi.commdpi.com Alcoholysis provides a viable alternative to landfilling or composting, breaking down the polymer into its constituent lactate ester monomers. mdpi.com

This process has been successfully applied to post-consumer PLA waste, including items like cups, toys, and 3D printing material. researchgate.netdntb.gov.ua Using a propylenediamine Zn(II) catalyst, waste PLA film was converted to ethyl lactate with a 71% yield after 3 hours at a mild temperature of 50°C. researchgate.netdntb.gov.ua This demonstrates the potential to recycle PLA waste, even with the presence of unknown additives, at low temperatures. researchgate.net The resulting alkyl lactates, such as propyl lactate, are considered green solvents and can be used as building blocks for other valuable chemicals or to synthesize new virgin PLA, closing the production loop. mdpi.comresearchgate.net

Alternative Heterogeneous Catalytic Approaches for Lactate Ester Synthesis from Sugars

An alternative pathway to lactate esters involves the catalytic conversion of renewable sugars, such as glucose and fructose (B13574). researchgate.netnih.gov This approach bypasses the need for PLA as an intermediate and directly utilizes biomass-derived feedstocks. Various heterogeneous catalysts have been developed to facilitate this transformation.

Sn-containing zeolites, particularly Sn-Beta zeolites, have shown significant promise due to their Lewis acidic properties. acs.org Hierarchical bimetallic Sn-Beta zeolites can achieve lactic acid yields of over 65% from glucose by promoting the isomerization of glucose to fructose and the subsequent retro-aldol reaction to C3 intermediates. acs.org Other notable catalyst systems include:

Sn(salen)/octylmethyl imidazolium (B1220033) bromide , which achieved a 58% yield of lactic acid from glucose. researchgate.net

SnO₂–ZnO/Al₂O₃ , which was used for the continuous conversion of fructose to methyl lactate, achieving a 70% yield under optimized conditions (180 °C, 3.0 MPa). dnu.dp.ua

Y-β and Yb-β zeolites , which have shown better catalytic efficiency for converting glucose to lactic acid compared to traditional Sn-β zeolites, with maximum yields around 45%. acs.org

These heterogeneous catalytic systems offer a direct route from sugars to lactate esters, representing a key technology for the bio-based chemical industry. nih.gov However, challenges such as catalyst deactivation due to coke formation or metal leaching remain areas of active research. acs.org

| Catalyst | Sugar Feedstock | Product | Max. Yield (%) | Reaction Temperature (°C) | Source |

|---|---|---|---|---|---|

| SnO₂–ZnO/Al₂O₃ | Fructose | Methyl lactate | 70 | 180 | dnu.dp.ua |

| Hierarchical bimetallic Sn-Beta zeolite | Glucose | Lactic acid | 67 | Not specified | acs.org |

| Sn(salen)/octylmethyl imidazolium bromide | Glucose | Lactic acid | 58 | 200 | researchgate.net |

| Y-β zeolite | Glucose | Lactic acid | 45.3 | 190 | acs.org |

Enzymatic Synthesis Strategies

Enzymatic methods offer a highly selective and environmentally benign route for producing lactate esters under mild reaction conditions. chapmanhall.com Lipases, in particular, are widely used for their ability to catalyze esterification reactions. nih.gov

Lipase-Catalyzed Esterification of Lactic Acid Derivatives (e.g., Propyl-Glycoside Lactate)

A notable example of enzymatic synthesis is the production of propyl-glycoside lactate, an α-hydroxy acid derivative. researchgate.net This compound can be synthesized via the direct esterification of lactic acid and propyl-glycoside in a non-aqueous medium using an immobilized lipase (B570770) as a biocatalyst. researchgate.net In one study, a conversion of 66% was achieved after optimizing reaction conditions. researchgate.net The use of enzymes like lipase B from Candida antarctica has been successful in this context. researchgate.net This enzyme is versatile and catalyzes the esterification of various acids, including lactic acid. researchgate.net Such enzymatic routes avoid the need for protecting groups and can proceed with high specificity, which is a significant advantage over some chemical methods. chapmanhall.com

Characterization of Biocatalyst Activity and Specificity

The activity and specificity of the biocatalyst are paramount for the successful enzymatic synthesis of propyl lactate and its derivatives. Lipases, such as the one from Candida antarctica (often immobilized, as in Novozym 435), show high activity with primary alcohols as nucleophiles. chapmanhall.com However, their performance can be affected by substrate inhibition. For instance, in the synthesis of propyl-glycoside lactate, lipase activity was observed to decrease when exposed to high concentrations of the glycoside substrate. researchgate.net

The reaction medium also plays a crucial role. The presence of silica (B1680970) gel in the reaction medium for propyl-glycoside lactate synthesis was found to significantly improve both the conversion and the initial reaction rate. researchgate.net Furthermore, adding molecular sieves can eliminate the hydrolysis of the ester product, leading to an increased glycoside conversion of up to 75%. researchgate.net The stability of the enzyme is another key factor; immobilized lipases from Candida antarctica or Yarrowia lipolytica have shown stable, continuous production of ethyl lactate for 7 days in a plug-flow reactor, indicating excellent operational stability. researchgate.net Characterizing these parameters—activity, specificity, substrate inhibition, and stability—is essential for developing robust and efficient biocatalytic processes for lactate ester production. mdpi.com

Enhancement of Enzymatic Conversion through Medium Engineering (e.g., Silica Gel, Molecular Sieves)

The presence of silica gel in the reaction medium has been shown to significantly improve both the conversion and the initial rate of enzymatic esterification. researchgate.net It is believed that silica gel helps to control the water activity in the reaction system, creating a more favorable environment for the lipase-catalyzed reaction. mdpi.com For instance, in the synthesis of propyl-glycoside lactate, the addition of silica gel led to a notable increase in conversion without altering the kinetic mechanism of the reaction. researchgate.net

Molecular sieves are another effective tool for enhancing enzymatic ester synthesis. Their primary function is to remove water produced during the esterification reaction, thereby shifting the reaction equilibrium towards the product side. researchgate.nettudelft.nl In the synthesis of propyl-glycoside lactate, the addition of molecular sieves eliminated the hydrolysis of the produced ester and increased the conversion of the glycoside to 75%. researchgate.net Similarly, in the synthesis of medium-chain triglycerides, the use of molecular sieves was a key parameter in optimizing the yield. researchgate.net The strategic use of these desiccants can significantly enhance the efficiency of enzymatic lactate ester production.

Table 1: Impact of Medium Engineering on Enzymatic Ester Synthesis

| Additive | Effect on Reaction | Observed Improvement | Reference |

|---|---|---|---|

| Silica Gel | Improves conversion and initial rate | Significant increase in conversion | researchgate.net |

| Molecular Sieves | Eliminates hydrolysis of the ester product | Glycoside conversion rose to 75% | researchgate.net |

Microbial Biosynthesis of Lactate Esters

The production of lactate esters through microbial fermentation presents a promising "green" alternative to traditional chemical synthesis, utilizing renewable feedstocks. biorxiv.orgresearchgate.net

Exploration of Fermentative Production from Renewable Carbon Sources

Researchers have successfully demonstrated the direct microbial biosynthesis of lactate esters from fermentable sugars like glucose. biorxiv.orgresearchgate.net This involves engineering microorganisms, such as Escherichia coli, to house the necessary metabolic pathways. biorxiv.orgresearchgate.net The use of renewable resources like cheese whey has also been explored for the production of ethanol and lactic acid, which are precursors for ethyl lactate synthesis. nih.gov Lignocellulosic biomass is another abundant and low-cost feedstock that could significantly reduce the production cost of lactic acid, the primary precursor for lactate esters. mdpi.com Various microorganisms, including fungi like Rhizopus oryzae and bacteria like Lactobacillus species, are capable of producing lactic acid from diverse carbohydrate sources. researchgate.netscholar9.com

Metabolic Engineering Approaches for Directed Propyl Lactate Biosynthesis

Metabolic engineering plays a crucial role in optimizing the microbial production of lactate esters. biorxiv.orgresearchgate.netlth.senih.gov A key strategy involves designing and introducing a "pyruvate-to-lactate ester" module into a microbial host. biorxiv.orgresearchgate.net This module typically consists of three key enzymes:

Lactate dehydrogenase (ldhA): Converts pyruvate (B1213749) to lactate.

Propionate CoA-transferase (pct): Converts lactate to lactyl-CoA.

Alcohol acyltransferase (AAT): Condenses lactyl-CoA with an alcohol (e.g., propanol) to form the corresponding lactate ester. biorxiv.orgresearchgate.net

By co-expressing this module with a pathway for producing the desired alcohol within the same microbial cell, direct fermentation of sugars to lactate esters can be achieved. biorxiv.orgresearchgate.net Further enhancements can be made by manipulating metabolic fluxes through adjustments to plasmid copy numbers, promoters, and ribosome binding sites to alleviate metabolic bottlenecks. biorxiv.orgresearchgate.net For example, deleting genes involved in competing pathways, such as acetate formation, can increase the availability of precursors for lactate synthesis. lth.se

Identification and Characterization of Relevant Esterase Activities

The final step in the biosynthesis of lactate esters is catalyzed by an esterase or an alcohol acyltransferase (AAT). biorxiv.orgresearchgate.net The efficiency of this step is often a rate-limiting factor due to the low activity and specificity of many native enzymes towards non-natural substrates like lactyl-CoA. biorxiv.orgresearchgate.net Therefore, identifying and characterizing suitable esterases is critical.

Esterase activities have been identified in various lactic acid bacteria, such as those isolated from goat's and ewe's milk and cheeses. conicet.gov.arconicet.gov.ar These bacteria have been shown to synthesize short-chain fatty acid esters, including ethyl butanoate and ethyl hexanoate. conicet.gov.ar Research has also focused on identifying secreted esterases from bacteria like Propionibacterium freudenreichii, which could be beneficial for extracellular production of esters. asm.org The characterization of these enzymes includes determining their substrate specificity, with many showing a preference for short acyl chain substrates. frontiersin.org The esterification of lactic acid with propanol can be catalyzed by esterases from yeasts, molds, or bacteria present in traditional fermentation starters. mdpi.com

Purification Techniques for Propyl L-Lactate from Reaction Mixtures

The purification of propyl L-lactate from the reaction mixture is a critical final step to obtain a high-purity product. Distillation-based methods are commonly employed for this purpose.

Distillation and Azeotrope Management

Purification of lactate esters often involves distillation. core.ac.uk However, the presence of water and the potential for azeotrope formation with the alcohol and/or ester can complicate the separation. metu.edu.tr An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

Azeotropic distillation is a specialized technique used to separate components of an azeotropic mixture. scirp.orgscirp.orgresearchgate.net This process involves adding an entraining agent that forms a new, lower-boiling azeotrope with one or more of the components, facilitating their removal. google.comgoogle.com For instance, in the production of ethyl lactate, an entrainer can be used to break the alcohol-water azeotrope. researchgate.net The choice of alcohol for the esterification reaction is also crucial for efficient purification. Alcohols with boiling points higher than water that form heterogeneous azeotropes with water are preferred as they can be more easily separated. google.com Butanol is often considered an optimal choice for lactate ester recovery due to its favorable azeotropic properties with water. google.com Reactive distillation, which combines the chemical reaction and separation in a single unit, is another advanced technique that can improve the efficiency of lactate ester production and purification. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Propyl L-lactate |

| Silica Gel |

| Molecular Sieves |

| Propyl-glycoside lactate |

| Glucose |

| Ethanol |

| Lactic Acid |

| Pyruvate |

| Lactyl-CoA |

| Propanol |

| Ethyl butanoate |

| Ethyl hexanoate |

| Butanol |

Extraction Methods (e.g., Solvent-Based Recovery)

The recovery and purification of propyl L-lactate from either a reaction mixture or a fermentation broth are crucial steps for obtaining a pure product. Solvent-based recovery methods are commonly employed for this purpose. unina.it These methods leverage the differential solubility of propyl L-lactate in a selected solvent compared to other components in the mixture, such as water, unreacted starting materials, or byproducts. ncsu.edu

Liquid-Liquid Extraction (LLE) is an effective and gentle method for recovering volatile compounds like propyl L-lactate from liquid products. tandfonline.comtandfonline.com In this technique, a solvent that is immiscible with the initial solution (e.g., water) and has a high affinity for propyl L-lactate is used. The two liquid phases are mixed, allowing the propyl L-lactate to transfer to the extraction solvent, which is then separated. The choice of solvent is critical; for the related recovery of lactic acid, solvents such as ethyl ether, ethyl acetate, and various alcohols have been investigated. ncsu.edu For purifying lactate esters from fermentation broths, alcohols with 4 or 5 carbon atoms, such as butanol, are considered optimal as they can act as both an esterifying agent and an extractant. google.com

Solid-Phase Microextraction (SPME) is another technique used for the extraction of propyl L-lactate, particularly for analytical purposes from complex matrices like alcoholic beverages. tandfonline.comtandfonline.com SPME is a solvent-free method where a fused-silica fiber coated with a suitable stationary phase is exposed to the sample or its headspace. tandfonline.comresearchgate.net Volatile compounds like propyl L-lactate adsorb onto the fiber, which is then transferred to the injector of a gas chromatograph for analysis. tandfonline.com While primarily used for analysis, SPME can inform the selection of solvents and conditions for larger-scale extraction processes.

In the context of recovery from fermentation broths, extraction is often integrated with esterification. google.comcore.ac.uk The broth containing a lactate salt (e.g., ammonium (B1175870) or calcium lactate) is first acidified. google.com An alcohol like n-butanol is then used as a diluent and extractant. google.comosti.gov The process often involves reactive distillation, where water is removed as an azeotrope with the alcohol, driving the esterification of the liberated lactic acid to form the lactate ester. google.com The resulting lactate ester, which is more volatile and less water-soluble than lactic acid, can then be more easily purified by distillation. segovia-hernandez.com

Table 3: Summary of Extraction Methods for Propyl Lactate and Related Compounds

| Method | Target Compound(s) | Solvent/Stationary Phase | Matrix | Key Features | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Propyl Lactate | Methylene dichloride | Brewed Alcoholic Beverages | Effective for gentle extraction of volatile components from liquid products. | tandfonline.comtandfonline.com |

| Solid-Phase Microextraction (SPME) | Propyl Lactate | DVB/CAR/PDMS Fiber | Brewed Alcoholic Beverages | Fast, simple, sensitive, and solvent-free technique for extracting volatiles. | tandfonline.comtandfonline.com |

| Solvent Extraction | Lactic Acid | Ethyl ether, ethyl acetate, hexanol, isoamyl alcohol | Aqueous Solution | Ethyl ether showed the highest selectivity but has handling risks. | ncsu.edu |

| Reactive Extraction/Distillation | Lactate Esters | n-Butanol, Iso-butanol | Fermentation Broth | Alcohol acts as both an extractant and a reactant; water is removed as an azeotrope to drive esterification and simplify purification. | google.com |

| Solvent Extraction with Salting-Out | Lactic Acid | Various organic solvents | Fermentation Broth | Adding salts enhances the partitioning of organic acids into the solvent phase, improving extraction efficiency. | unina.it |

Reaction Kinetics and Mechanistic Elucidation of Propyl L Lactate Transformations

Detailed Investigations of Esterification and Transesterification Kinetics

The kinetics of reactions involving propyl L-lactate, or its formation through related esterification and transesterification processes, are often studied to determine reaction rates, identify rate-limiting steps, and understand the influence of various parameters.

Studies on the alcoholysis of poly(lactic acid) (PLA) provide insights into the kinetics of alkyl lactate (B86563) formation, including propyl L-lactate. For the alcoholysis of PLA with ethanol (B145695) catalyzed by a Zn complex synthesized from an ethylenediamine (B42938) Schiff base, activation energies for the formation of alkyl lactates were determined. The activation energies for the process involving ethanol were reported as Ea₁ = 62.58 kJ/mol, Ea₂ = 55.61 kJ/mol, and Ea₋₂ = 54.11 kJ/mol mdpi.comlsbu.ac.uk. While specific activation energy values for the formation of propyl L-lactate via propanolysis are not explicitly detailed in these studies, it was observed that alcoholysis proceeded fastest with ethanol compared to propanol (B110389) and butanol, suggesting that the reaction rate and associated activation energies would differ for propyl lactate formation mdpi.comlsbu.ac.uk.

In the context of direct esterification of lactic acid with alcohols, autocatalyzed reactions with alcohols such as ethanol and n-propanol showed activation energies in the range of 47-49 kJ/mol tuengr.com. These values provide a comparative kinetic baseline for lactate ester synthesis.

Table 1: Activation Energies for Lactate Ester Formation Reactions

| Reaction Type | Catalyst | Alcohol | Activation Energy (kJ/mol) | Reference(s) |

| PLA Alcoholysis to Alkyl Lactates | Zn complex (ethylenediamine Schiff base) | Ethanol | Ea₁: 62.58, Ea₂: 55.61, Ea₋₂: 54.11 | mdpi.comlsbu.ac.uk |

| PLA Alcoholysis to Alkyl Lactates | Zn complex (ethylenediamine Schiff base) | Propanol | Not specified (slower than ethanol) | mdpi.comlsbu.ac.uk |

| Autocatalyzed Esterification of Lactic Acid | Autocatalyzed | Ethanol | 47-49 | tuengr.com |

| Autocatalyzed Esterification of Lactic Acid | Autocatalyzed | n-Propanol | 47-49 | tuengr.com |

Catalysts play a pivotal role in influencing the rates and selectivity of esterification and transesterification reactions involving lactate esters. For the alcoholysis of poly(lactic acid) (PLA) to produce alkyl lactates, including propyl L-lactate, a zinc complex synthesized from an ethylenediamine Schiff base has been employed mdpi.comlsbu.ac.uk. This catalyst demonstrated activity in promoting the reaction, with the rate being dependent on the alcohol used, showing faster rates with ethanol compared to propanol and butanol mdpi.comlsbu.ac.uk.

Advanced Analytical Characterization of Propyl L Lactate

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of Propyl L-lactate, enabling its separation from complex sample components. Both gas and liquid chromatography serve distinct purposes in its comprehensive characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like Propyl L-lactate. researchgate.net It combines the high-resolution separation capabilities of GC with the definitive identification and quantification power of MS.

The development of a robust GC-MS method is a multi-step process aimed at achieving reliable and reproducible results for both identifying (qualitative) and measuring (quantitative) Propyl L-lactate. nih.govresearchgate.net

For qualitative analysis, the primary goal is to obtain a clean, identifiable mass spectrum of the compound. This is typically done in full scan mode, where the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), capturing the complete fragmentation pattern of the analyte. scioninstruments.com This full spectrum acts as a chemical fingerprint, which can be compared against spectral libraries (e.g., NIST) for confident identification. scioninstruments.com The mass spectrum of Propyl L-lactate shows characteristic fragment ions that are used for its identification. researchgate.netresearchgate.net

For quantitative analysis, the method is tailored for precision, accuracy, and sensitivity. mdpi.com This often involves switching the mass spectrometer to Selective Ion Monitoring (SIM) mode after the compound's identity and retention time have been confirmed. researchgate.net Method development also includes establishing calibration curves using standards of known concentrations to relate the instrument's response to the amount of analyte present. nih.govnih.gov

The initial steps of method development involve selecting the appropriate GC column, typically a capillary column with a stationary phase chosen based on the polarity of Propyl L-lactate. A non-polar or mid-polar column is often suitable. Other parameters established during this phase are injector type (e.g., split/splitless), injection volume, and inlet temperature. chromatographyonline.com

A typical workflow for GC-MS method development includes:

Column Selection : Choosing a capillary column (e.g., DB-1, Equity-5) with appropriate dimensions and stationary phase. nih.govsigmaaldrich.com

Inlet and Interface Temperature Optimization : Setting temperatures high enough to ensure vaporization without causing thermal degradation.

Carrier Gas Flow Rate Adjustment : Optimizing the flow of the carrier gas (commonly Helium or Hydrogen) to achieve efficient separation. sigmaaldrich.com

Mass Spectrometer Tuning : Ensuring the MS is calibrated and functioning optimally.

Initial Analysis in Full Scan Mode : Injecting a standard of Propyl L-lactate to determine its retention time and obtain its mass spectrum. scioninstruments.com

Transition to SIM Mode for Quantification : Selecting specific, abundant, and unique ions from the mass spectrum for high-sensitivity monitoring. researchgate.net

| Parameter | Typical Setting for Propyl L-lactate Analysis | Purpose |

| GC Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. Hydrogen can reduce run times. sigmaaldrich.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Mode | Splitless or Split | Splitless is used for trace analysis to maximize sensitivity; Split is used for higher concentration samples. |

| MS Source Temp. | 230 °C | Maintains ions in the gas phase without causing degradation. |

| MS Quad Temp. | 150 °C | Ensures stable ion flight paths. |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) | Full Scan provides a complete mass spectrum, while SIM offers higher sensitivity for target compounds. scioninstruments.com |

The GC oven temperature program is a critical parameter that directly influences the separation of compounds. It involves controlling the column temperature over time to elute different compounds at different retention times. For a complex mixture, a temperature ramp is employed, starting at a lower temperature and gradually increasing to a higher one.

Optimization of the temperature program aims to:

Achieve Baseline Separation : Ensure that the Propyl L-lactate peak is fully resolved from other components in the sample matrix.

Obtain Symmetrical Peak Shape : Avoid peak tailing or fronting, which can affect integration and quantification accuracy.

Minimize Analysis Time : Develop a program that is as short as possible without sacrificing resolution. sigmaaldrich.com

The process involves adjusting the initial oven temperature, the rate of temperature increase (ramp rate), and the final hold temperature and time. A typical approach starts with a low initial temperature to retain and focus volatile compounds at the head of the column. The temperature is then ramped at a controlled rate to elute compounds in order of their boiling points and polarity. A final hold at a high temperature ensures that all less volatile components are eluted from the column before the next injection.

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Purpose |

| Initial | 50 | 2.0 | - | To focus the analytes at the beginning of the column. |

| Ramp 1 | 50 to 150 | - | 10 | To separate Propyl L-lactate from more volatile compounds. |

| Ramp 2 | 150 to 250 | - | 20 | To elute compounds with higher boiling points. |

| Final Hold | 250 | 5.0 | - | To clean the column of any remaining less volatile matrix components. |

Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly increases sensitivity compared to the full scan mode. wikipedia.org Instead of scanning a broad m/z range, the mass spectrometer is instructed to detect only a few pre-selected ions that are characteristic of the target analyte. scioninstruments.com This allows the detector to focus on the ions of interest for a longer duration, dramatically improving the signal-to-noise ratio. volatileanalysis.comnih.gov

The application of SIM for Propyl L-lactate analysis involves:

Identifying Characteristic Ions : From the full-scan mass spectrum of Propyl L-lactate, several abundant and specific ions are chosen. The molecular ion is often a candidate, along with stable and unique fragment ions.

Method Programming : The GC-MS method is programmed to monitor only these selected m/z values during the expected elution time of Propyl L-lactate.

This targeted approach reduces background noise from the sample matrix and other co-eluting compounds, resulting in a cleaner chromatogram and a much lower limit of detection (LOD) and limit of quantification (LOQ). mdpi.com SIM is the preferred mode for trace-level quantification of Propyl L-lactate in complex samples. researchgate.net

| Ion Type | m/z Value | Rationale for Selection in SIM Mode |

| Quantifier Ion | 103 | A major and characteristic fragment ion, typically used for quantification due to its high abundance. |

| Qualifier Ion 1 | 75 | A secondary fragment ion used for confirmation. The ratio of the quantifier to qualifier ion must be constant. |

| Qualifier Ion 2 | 45 | Another fragment ion that provides an additional layer of identification confidence. |

For the most accurate and precise quantification, an internal standard (IS) method is employed. avantiresearch.com This technique corrects for variations in sample preparation, injection volume, and instrument response that can occur between runs. nih.gov An internal standard is a known amount of a specific compound, not present in the sample, which is added to every sample, standard, and blank. mdpi.com

The ideal internal standard for Propyl L-lactate analysis should be:

Chemically similar to Propyl L-lactate.

Not naturally present in the samples being analyzed.

Chromatographically resolved from Propyl L-lactate and other matrix interferences.

A stable isotope-labeled version of Propyl L-lactate (e.g., Propyl L-lactate-d3) is the most ideal choice as it co-elutes and has nearly identical chemical behavior but is distinguishable by mass.

Quantification is performed by creating a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the ratio of the concentration of the analyte to the concentration of the internal standard. avantiresearch.commdpi.com The concentration of the unknown sample is then calculated from its peak area ratio using this calibration curve. This ratiometric approach ensures that any loss or variation during the analytical process affects both the analyte and the internal standard equally, thus canceling out the error. researchgate.net

While GC-MS is ideal for the volatile Propyl L-lactate, High-Performance Liquid Chromatography (HPLC) is a complementary technique often used for the analysis of related, less volatile, or thermally unstable compounds. nih.govsemanticscholar.org This can include starting materials like L-lactic acid, potential by-products such as lactic acid oligomers, or other non-volatile impurities. semanticscholar.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). semanticscholar.orgsielc.com

Key components of an HPLC method for compounds related to Propyl L-lactate include:

Column : A C18 or similar reversed-phase column is standard. nih.govsielc.com

Mobile Phase : A gradient or isocratic mixture of water (often buffered or acidified with phosphoric or formic acid) and acetonitrile or methanol. sielc.com

Detector : A Diode Array Detector (DAD) or Ultraviolet (UV) detector is commonly used, as many related organic acids and esters have a UV chromophore. mdpi.com For compounds without a UV chromophore or for higher specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

HPLC is particularly useful for determining the purity of Propyl L-lactate by separating it from non-volatile precursors or degradation products that would not be amenable to GC analysis. mdpi.com

Chiral Gas Chromatography for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of enantiomers, which are non-superimposable mirror-image molecules. openochem.org The determination of enantiomeric purity is critical for propyl L-lactate, as its biological and physical properties can differ significantly from its D-enantiomer. The principle of chiral GC lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. researchgate.net These complexes have different association constants, leading to different retention times on the chromatographic column and thus enabling their separation. openochem.org For the analysis of lactic acid esters, stationary phases containing derivatized cyclodextrins are commonly employed. gcms.czresearchgate.net The specific interactions, such as hydrogen bonding and dipole-dipole interactions within the chiral cavity of the cyclodextrin, result in effective enantiomeric resolution. gcms.cz

A typical chiral GC method for determining the enantiomeric excess of propyl lactate (B86563) would involve the direct injection of the sample onto a capillary column coated with a suitable CSP. The resulting chromatogram would show two distinct peaks corresponding to the L- and D-enantiomers, allowing for their accurate quantification. jsr.org

Table 1: Illustrative Parameters for Chiral GC Analysis of Propyl Lactate Enantiomers

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |

| Stationary Phase | Derivatized β-Cyclodextrin | Acts as the chiral selector to differentiate between enantiomers. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C) | Optimizes the separation of enantiomers and other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection and quantification of the separated enantiomers. |

Chiral Chromatographic Separation on Novel Stationary Phases

The field of chiral chromatography is continually evolving, with the development of novel chiral stationary phases (CSPs) that offer improved selectivity, efficiency, and broader applicability. nih.govresearchgate.net Beyond traditional cyclodextrin-based phases, modern CSPs for High-Performance Liquid Chromatography (HPLC) and GC include those based on polysaccharides, macrocyclic glycopeptides, and proteins. nih.govnih.gov

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are among the most widely used due to their remarkable chiral recognition capabilities for a vast range of compounds. bujnochem.comsigmaaldrich.com Their chiral selectivity is attributed to the highly ordered helical structure of the polysaccharide backbone, which forms chiral grooves and cavities. sigmaaldrich.com Interactions such as hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide contribute to enantioseparation. nih.gov

Macrocyclic glycopeptide (or antibiotic)-based CSPs, such as those using teicoplanin or ristocetin, are another class of highly effective stationary phases. researchgate.net These CSPs possess complex structures with multiple stereogenic centers and functional groups, including peptide linkages, aromatic rings, and sugar moieties, which allow for a combination of interaction mechanisms for chiral recognition. cnr.it Their versatility allows them to be used in reversed-phase, normal-phase, and polar organic modes of chromatography. researchgate.netnih.gov The development of these novel phases provides more robust options for the challenging separation of polar analytes like propyl L-lactate.

Table 2: Comparison of Novel Chiral Stationary Phases for Alkyl Lactate Separation

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Suitable For |

|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance. nih.gov | Broad range of chiral compounds, including esters. |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion complexation. researchgate.net | Polar and ionizable compounds like lactic acid and its esters. researchgate.net |

| Cyclodextrin-Based | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Host-guest inclusion complexation, dipole-dipole interactions. gcms.cz | Volatile and semi-volatile enantiomers via GC. researchgate.net |

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Functional Group Quantification)

For propyl L-lactate (CH₃CH(OH)COOCH₂CH₂CH₃), the ¹H NMR spectrum exhibits distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the signal area corresponds to the relative number of protons generating the signal. pressbooks.pub Furthermore, the splitting pattern (multiplicity) of a signal, caused by spin-spin coupling with neighboring protons, reveals the number of adjacent protons.

The key functional groups of propyl L-lactate can be identified and quantified using ¹H NMR. The hydroxyl (-OH) proton, the methine (-CH) proton adjacent to the hydroxyl group, the methyl (-CH₃) group of the lactate moiety, and the three distinct sets of protons of the n-propyl group will all produce characteristic signals. nih.gov

Table 3: Predicted ¹H NMR Spectral Data for Propyl L-Lactate

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Lactate CH₃ | ~1.4 | Doublet | 3H |

| Propyl CH₃ | ~0.9 | Triplet | 3H |

| Propyl -CH₂- | ~1.6 | Sextet | 2H |

| Hydroxyl OH | Variable (broad singlet) | Singlet | 1H |

| Lactate CH | ~4.2 | Quartet | 1H |

| Propyl O-CH₂- | ~4.1 | Triplet | 2H |

Mass Spectrometry Operating Modes (e.g., Electron Impact Ionization for Fragmentation Patterns)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

Electron Impact (EI) is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). emory.edu This process imparts significant energy to the molecule, causing it to ionize and fragment in a reproducible manner. azom.com The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

The EI mass spectrum of propyl lactate shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) may be of low intensity or absent due to the high energy of the ionization process. nih.gov The fragmentation is dominated by cleavages at the ester functional group. The most abundant fragment, known as the base peak, for propyl lactate is observed at m/z 45, corresponding to the [CH₃CH(OH)]⁺ or [C₂H₅O]⁺ ion, resulting from the cleavage of the bond between the carbonyl carbon and the ester oxygen. nih.gov

Table 4: Major Fragment Ions of Propyl Lactate in Electron Impact Mass Spectrometry

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Structure/Origin |

|---|---|---|

| 41 | 10.60% | [C₃H₅]⁺ |

| 43 | 24.60% | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 45 | 99.99% (Base Peak) | [CH₃CHOH]⁺ |

| 75 | 5.90% | [M - C₃H₇]⁺ or [HOCHCOOCH₂]⁺ |

| Data sourced from PubChem CID 92821 nih.gov |

Sample Preparation and Extraction Methodologies

Solid-Phase Microextraction (SPME) for Volatile Analysis

Effective sample preparation is a critical step for the accurate analysis of analytes in complex matrices, as it serves to isolate and concentrate the compounds of interest. rsc.org Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. buffalostate.edunih.gov

SPME utilizes a fused silica (B1680970) fiber coated with a sorbent material. nih.gov In the headspace SPME mode, the fiber is exposed to the vapor phase above a liquid or solid sample in a sealed vial. nih.gov Volatile analytes, such as propyl L-lactate, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. nih.gov The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov

After extraction, the fiber is retracted into its needle and transferred to the heated injection port of a gas chromatograph. The high temperature of the injector causes the analytes to be thermally desorbed from the fiber and swept onto the GC column for separation and analysis, often by mass spectrometry (GC-MS). buffalostate.edu This technique integrates sampling, extraction, and concentration into a single step, reducing sample handling and analysis time. nih.gov SPME has been successfully applied to the analysis of volatile flavor compounds, including esters like propyl lactate, in food, beverages, and biological samples. nih.govnih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a fundamental and widely utilized sample preparation technique in analytical chemistry, employed to isolate and concentrate analytes from complex matrices. phenomenex.com The method leverages the differential solubility of a compound, such as Propyl L-lactate, in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlibretexts.org The underlying principle of LLE is the partitioning of the analyte between these two phases based on its relative solubility, a property quantified by the partition coefficient (KP). libretexts.orgchromatographyonline.com This process is particularly effective for separating compounds based on their polarity; non-polar compounds tend to migrate to the organic phase, while polar compounds remain in the aqueous phase. phenomenex.com

The efficiency of LLE is determined by the fraction of the analyte that is transferred from the initial sample phase to the extracting phase. libretexts.org To enhance recovery, multiple extractions with fresh portions of the extracting solvent are often performed, with the extracts being combined subsequently. libretexts.org A key advantage of LLE is its ability to not only clean up a sample by removing interfering substances but also to concentrate the analyte. This is often achieved by using a volatile organic solvent that can be easily evaporated after extraction, thus reducing the volume and increasing the concentration of the target analyte before analysis. libretexts.org

While traditional LLE is performed using equipment as simple as a separatory funnel, variations of the technique have been developed to improve efficiency and reduce solvent consumption. phenomenex.comwaters.com One such variation is Supported Liquid Extraction (SLE), which is analogous to LLE but immobilizes the aqueous sample on an inert solid support. The immiscible organic solvent is then passed through this support to extract the analyte. waters.com This approach avoids some common LLE issues like emulsion formation. Another advancement is Liquid-Liquid Microextraction (LLME), which significantly scales down the process, reducing the amount of solvent required and minimizing waste. phenomenex.com

The choice of LLE technique depends on the specific analytical goals, the nature of the sample matrix, and the physicochemical properties of Propyl L-lactate. For instance, in analyzing biological fluids or environmental samples, LLE serves to remove proteins, salts, and other matrix components that could interfere with subsequent chromatographic or spectroscopic analysis. phenomenex.com

Optimization of Extraction Solvents for Analytical Purposes

The selection and optimization of the extraction solvent are critical for the successful isolation of Propyl L-lactate. The primary goal is to choose a solvent that maximizes the recovery of the analyte while minimizing the co-extraction of interfering substances. ncsu.edu This optimization process is guided by several key parameters related to both the solvent and the analyte.

Fundamental Solvent Selection Criteria: The choice of an appropriate solvent is the first and most crucial step in developing an LLE method. chromatographyonline.com Important characteristics for a solvent include:

Selectivity: The ability to dissolve the target analyte (Propyl L-lactate) preferentially over other components in the sample matrix. ncsu.edu

Distribution Coefficient: A high distribution coefficient for the analyte is desirable as it indicates a greater transfer of the analyte into the extracting solvent. ncsu.eduscielo.br

Immiscibility: The solvent must have low solubility in the sample phase (typically aqueous) to ensure distinct phase separation. scielo.br

Density: A significant density difference between the two phases facilitates easier separation. scielo.br

Chemical Stability and Low Reactivity: The solvent should not react with the analyte or other components of the mixture. ncsu.edu

Viscosity: Low viscosity is preferred to improve mass transfer and reduce handling difficulties. ncsu.eduscielo.br

The polarity of the solvent relative to the analyte is a key consideration. chromatographyonline.com Propyl L-lactate, as an ester, possesses moderate polarity. Therefore, the selection of an organic solvent would aim to match this polarity to ensure efficient partitioning. chromatographyonline.com The table below summarizes different classes of solvents and their general application in LLE.

| Solvent Class | Examples | Polarity | Typical Applications |

| Non-polar | n-Hexane, Toluene, Xylene | Low | Extraction of highly non-polar compounds. |

| Moderately Polar | Diethyl ether, Ethyl acetate (B1210297), Methyl isobutyl ketone (MIBK) | Medium | General purpose extraction for a wide range of compounds with intermediate polarity. |

| Polar Aprotic | Dichloromethane | High | Extraction of moderately polar to polar compounds. |

| Polar Protic | 1-Octanol, Isoamyl alcohol | High | Often used as active diluents; can interact via hydrogen bonding. scielo.brscielo.br |

Strategies for Optimizing Extraction: Several strategies can be employed to enhance the efficiency and selectivity of the LLE process for Propyl L-lactate.

pH Adjustment: While Propyl L-lactate itself is neutral, its potential hydrolysis back to L-lactic acid, a carboxylic acid, can be influenced by pH. To ensure the compound remains in its ester form, the pH of the aqueous sample should be maintained in a neutral or slightly acidic range, avoiding strongly basic conditions that would promote hydrolysis. For ionizable analytes, adjusting the pH to ensure they are in their neutral form is essential for extraction into an organic solvent. chromatographyonline.comelementlabsolutions.com

Salting-Out Effect: The solubility of moderately polar organic compounds like Propyl L-lactate in an aqueous sample can be decreased by adding a high concentration of an inert salt, such as sodium sulfate. chromatographyonline.comelementlabsolutions.com This "salting-out" effect reduces the analyte's affinity for the aqueous phase and drives it into the organic phase, thereby increasing the distribution coefficient and improving recovery. chromatographyonline.com

Use of Diluents: In some cases, particularly in reactive extraction systems targeting the parent compound lactic acid, extractants like tertiary amines (e.g., Trioctylamine) are used. scielo.brscielo.br These extractants are often highly viscous and are mixed with diluents. ncsu.edu Diluents are classified as "active," such as 1-octanol, which can solvate the complex formed, or "inert," like n-hexane or toluene. scielo.brscielo.br Studies on lactic acid have shown that active diluents generally lead to higher distribution coefficients and extraction efficiencies compared to inert ones. scielo.brscielo.br

Back Extraction: To further enhance purity, a back-extraction step can be implemented. After the initial extraction of Propyl L-lactate into the organic phase, it can be re-extracted into a fresh aqueous phase under different conditions if necessary. chromatographyonline.comelementlabsolutions.com This is particularly useful for removing impurities that have different partitioning behaviors under the changed conditions. chromatographyonline.com

Recent research also emphasizes the use of "green solvents" to minimize environmental impact. Lactate esters themselves, such as ethyl lactate, are considered green solvents due to their biodegradability and low toxicity. researchgate.net Other alternatives to traditional volatile organic compounds include deep eutectic solvents (DES) and ionic liquids, which have shown high extraction efficiencies for related compounds like lactic acid. abuad.edu.ngabuad.edu.ngresearchgate.net

The table below outlines key research findings relevant to the optimization of solvents for extracting lactic acid, the precursor to Propyl L-lactate. These principles are directly applicable to the analytical characterization of its esters.

| Parameter | Finding | Significance for Propyl L-lactate Extraction | Reference |

| Diluent Type | Active diluents (e.g., 1-octanol) result in higher distribution coefficients for lactic acid compared to inert diluents (e.g., n-hexane, toluene) when used with a Trioctylamine extractant. | Suggests that solvents capable of hydrogen bonding or solvation may improve the extraction of the moderately polar Propyl L-lactate. | scielo.brscielo.br |

| Temperature | Extraction efficiency for lactic acid using Trioctylamine in safflower oil was found to be inversely proportional to temperature. | Indicates that LLE for Propyl L-lactate may be more efficient at or below room temperature. | nih.gov |

| Analyte Concentration | Extraction efficiency of lactic acid increases with higher initial concentrations in the aqueous phase. | The concentration of Propyl L-lactate in the original sample can impact the efficiency of the chosen LLE method. | nih.gov |

| Green Solvents | Deep Eutectic Solvents (DES) have demonstrated very high extraction efficiency (up to 99%) for lactic acid from aqueous media. | Presents an environmentally friendly and highly effective alternative to conventional organic solvents for extracting Propyl L-lactate. | abuad.edu.ngabuad.edu.ng |

Advanced Applications and Industrial Process Research

Occurrence and Formation in Fermentation Processes

The presence and concentration of propyl lactate (B86563) in fermented products are influenced by the raw materials used, the specific microorganisms involved in fermentation, and the subsequent processing steps. Its formation is intrinsically linked to the metabolic activities of these microorganisms and the availability of its precursor compounds, lactic acid and propanol (B110389).

Investigation of Propyl Lactate Levels in Brewed Alcoholic Beverages and Distillates

Studies analyzing a range of brewed alcoholic beverages and distillates have identified propyl lactate in specific product categories, with varying concentration levels.

Beer: Propyl lactate has been detected in a significant portion of beer samples analyzed. Concentrations typically range from 0.23 to 51.71 µg L⁻¹ tandfonline.comtandfonline.com.

Tequila: Tequila samples have shown higher concentrations of propyl lactate compared to beer, with levels ranging from 0.77 to 12.14 mg L⁻¹ tandfonline.comtandfonline.com. In tequila, propyl lactate has been identified as an odor-active component, contributing to the beverage's aroma profile tandfonline.comtandfonline.com.

Other Beverages: Propyl lactate was generally not detected in samples of wine, soju, sake, vodka, rum, or whisky during these investigations tandfonline.comtandfonline.comfao.org.

Table 1: Propyl Lactate Concentrations in Selected Brewed Alcoholic Beverages and Distillates

| Beverage Type | Concentration Range | Notes |

| Beer | 0.23–51.71 µg L⁻¹ | Detected in 36 out of 40 samples from 11 countries tandfonline.comtandfonline.com. |

| Tequila | 0.77–12.14 mg L⁻¹ | Detected in all 6 samples; considered odor-active tandfonline.comtandfonline.com. |

| Chinese Baijiu | 0.050–1.900 mg L⁻¹ | Detected in all 72 samples; considered odor-active mdpi.comnih.govresearchgate.net. |

| Wine, Soju, Sake, Vodka, Rum, Whisky | Not Detected | Not found in samples analyzed tandfonline.comtandfonline.comfao.org. |

Biochemical Pathways of Formation during Fermentation

The formation of propyl lactate during fermentation is primarily attributed to the esterification reaction between lactic acid and propanol. Both precursors are commonly produced during the metabolic processes of various microorganisms involved in alcoholic fermentation.

Esterification of Lactic Acid and Propanol: The fundamental biochemical pathway involves the condensation of lactic acid with propanol. This reaction can be catalyzed by enzymes, particularly lipases, or by acid catalysts in industrial processes tandfonline.comsmolecule.com.

Lactic acid is a well-established product of glucose fermentation by a wide range of bacteria and yeasts, classified as either homofermentative or heterofermentative, depending on their metabolic end-products byjus.comcambridge.orgsrce.hroup.com.

Propanol (n-propanol) is also a common byproduct of alcoholic fermentation, often produced by yeast metabolism alongside ethanol (B145695) nih.gov.

Microbial Biosynthesis Pathways: Engineered microbial platforms have demonstrated the direct biosynthesis of lactate esters. This involves a cascade of enzymatic reactions:

Pyruvate (B1213749) to Lactate: Lactate dehydrogenase (LDH) converts pyruvate to lactate.

Lactate to Lactyl-CoA: Propionate CoA-transferase (PCT) converts lactate into lactyl-CoA.

Lactyl-CoA and Propanol to Propyl Lactate: Alcohol acyltransferase (AAT) condenses lactyl-CoA with propanol to form propyl lactate nih.gov.

Enzymatic Synthesis: Beyond endogenous microbial production, exogenous enzymes, particularly lipases (e.g., from Candida antarctica), can efficiently catalyze the esterification of lactic acid with propanol to produce propyl lactate. This enzymatic approach is often employed in industrial settings for controlled synthesis researchgate.netresearchgate.netgoogle.comuni-pannon.hu.

The presence of both lactic acid and propanol during fermentation provides the necessary substrates for propyl lactate formation, either through endogenous microbial enzymatic activity or through subsequent esterification processes.

Compound List:

Propyl L-lactate

Lactic Acid

Propanol

Pyruvate

Lactyl-CoA

Ethanol

Ethyl Lactate

Butyl Lactate

Isobutyl Lactate

Isoamyl Lactate

Benzyl Lactate

Ethyl Acetate (B1210297)

Isobutyl Acetate

Ethyl Caproate

Isoamyl Acetate

Ethyl 2-methylpropanoate (B1197409)

Ethyl Octanoate

Ethyl Hexanoate

Ethyl Decanoate

2-Phenylethyl Acetate

3-Methylbutyl Acetate

Theoretical and Computational Chemistry Studies of Propyl L Lactate Systems

Quantitative Structure-Property Relationship (QSPR) Studies for Related L-Lactate Derivatives